Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate
Overview
Description
Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a trifluoromethyl group, and an imidazolidinyl carbamate moiety
Preparation Methods
The synthesis of Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. . The final step involves the carbamation of the resulting intermediate to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazolidinyl carbamate moiety interacts with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate can be compared with other similar compounds, such as:
1-Cyclopentyl-1H-pyrrole-2,5-dione: Shares the cyclopentyl ring but lacks the trifluoromethyl and imidazolidinyl carbamate groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in having a heterocyclic structure but differ in the specific ring systems and functional groups. The uniqueness of Methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate lies in its combination of the trifluoromethyl group and the imidazolidinyl carbamate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4/c1-21-9(20)16-10(11(12,13)14)7(18)17(8(19)15-10)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,15,19)(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYIXZGGIKVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1(C(=O)N(C(=O)N1)C2CCCC2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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